Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Bromination: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in chloroform, and N-bromosuccinamide is added.
Esterification: The brominated product is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which play crucial roles in cell cycle regulation and signal transduction.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the bromine atom and has different reactivity and applications.
5-bromo-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the chlorine atom and has distinct chemical properties.
Janus kinase inhibitors: Compounds like ruxolitinib and tofacitinib, which also contain the pyrrolopyrimidine core, are used in the treatment of inflammatory diseases and cancer.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Further research into its mechanism of action and potential therapeutic applications could lead to the development of new and effective treatments for various diseases.
Properties
Molecular Formula |
C9H7BrClN3O2 |
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Molecular Weight |
304.53 g/mol |
IUPAC Name |
ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)6-5(10)4-7(11)12-3-13-8(4)14-6/h3H,2H2,1H3,(H,12,13,14) |
InChI Key |
QGSMRXIPUPXCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=CN=C2Cl)Br |
Origin of Product |
United States |
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